Mometasone Furoate EP Impurity C

Overview

Description

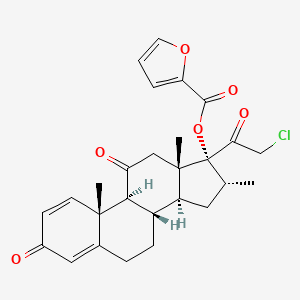

Mometasone Furoate EP Impurity C, also known as Mometasone EP Impurity C, is a product with CAS: 1305334-31-9 . It is used for the treatment of skin disorders such as rash and allergy . It is an anti-inflammatory drug and is used in the treatment of asthma .

Synthesis Analysis

The synthesis of Mometasone Furoate EP Impurity C involves the preparation of 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate . The process includes a systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity C .Molecular Structure Analysis

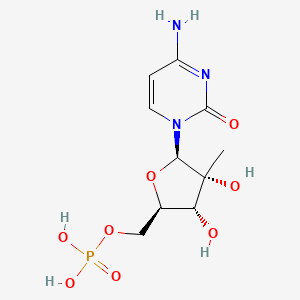

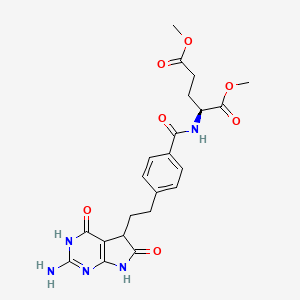

The molecular structure of Mometasone Furoate EP Impurity C is represented by the SMILES notation:O=C (C1=CC=CO1)O [C@@] (C (CCl)=O) ([C@]2 (C3)C) [C@H] (C)C [C@@]2 ([H]) [C@]4 ([H])CCC5=CC (C=C [C@]5 (C) [C@@]4 ([H])C3=O)=O . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Mometasone Furoate EP Impurity C include the final acylation step and the conversion of the difuroate enol ether intermediate to the target impurity C .Physical And Chemical Properties Analysis

Mometasone Furoate EP Impurity C is a white or almost white powder . It is practically insoluble in water, soluble in acetone and in methylene chloride, and slightly soluble in ethanol (96 per cent) .Scientific Research Applications

Synthetic Corticosteroid

Mometasone Furoate EP Impurity C is a synthetic corticosteroid . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological systems such as stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.

Treatment of Skin Inflammatory Conditions

This compound is used in the treatment of skin inflammatory conditions . These conditions include atopic dermatitis, eczema, and psoriasis . These are chronic skin conditions characterized by inflammation and itching.

Treatment of Hay Fever

Mometasone Furoate EP Impurity C is also used to alleviate the symptoms of seasonal allergic rhinitis, commonly known as hay fever . Hay fever is an allergic reaction to pollen, typically when it comes into contact with a person’s mouth, nose, eyes, and throat.

Treatment of Asthma

This compound is used in aerosol and dry powder inhalers for the prevention of asthma attacks . Asthma is a condition in which a person’s airways become inflamed, narrow and swell, and produce extra mucus, which makes it difficult to breathe.

Treatment of Nasal Polyps

Mometasone Furoate EP Impurity C is used to treat nasal polyps . Nasal polyps are soft, painless, noncancerous growths on the lining of your nasal passages or sinuses. They hang down like teardrops or grapes. They result from chronic inflammation and are associated with asthma, recurring infection, allergies, drug sensitivity or certain immune disorders.

Research in Novel Corticosteroid-based Therapeutics

Its unique molecular structure allows researchers to delve into the synthesis of novel corticosteroid-based therapeutics . These therapeutics could potentially address a wide range of inflammatory disorders, respiratory conditions, and dermatological ailments.

Treatment of Chronic Pulmonary Disorders

Indacaterol, glycopyrronium, and mometasone furoate triple combination inhalable fixed-dose medicines are effectively used to treat various chronic pulmonary disorders . Chronic pulmonary disorders are long-term breathing problems that may not be fully reversible even with treatment, such as chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis.

Analytical Method Development and Process Validation

. This helps in ensuring the safety, efficacy, and quality of the pharmaceutical products.

Mechanism of Action

Target of Action

Mometasone Furoate EP Impurity C, also known as 58W685J9DX, is a synthetic corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors located in the cytoplasm of cells . These receptors play a crucial role in the regulation of inflammatory responses .

Mode of Action

Upon binding to its target, the corticosteroid-receptor complex translocates to the cell nucleus, where it influences gene transcription . This interaction results in the synthesis of proteins, including lipocortins, which inhibit phospholipase A2 . This inhibition prevents the release of arachidonic acid, a precursor for inflammation mediators like prostaglandins and leukotrienes .

Biochemical Pathways

The action of Mometasone Furoate EP Impurity C affects several biochemical pathways. By inhibiting phospholipase A2, it interferes with the arachidonic acid pathway, reducing the production of inflammatory mediators . This leads to a decrease in inflammation and related symptoms.

Pharmacokinetics

Corticosteroids are generally well-absorbed through topical application and have a broad distribution in the body .

Result of Action

The result of Mometasone Furoate EP Impurity C’s action at the molecular and cellular level is a reduction in inflammation and related symptoms . This is achieved through its anti-inflammatory, antipruritic, and vasoconstrictive properties .

Action Environment

The action, efficacy, and stability of Mometasone Furoate EP Impurity C can be influenced by various environmental factors. For instance, factors such as pH, temperature, and light exposure can affect the stability of the compound . Furthermore, the formulation and mode of administration (e.g., ointment, cream, lotion, nasal spray, etc.) can also impact its bioavailability and therapeutic effect .

Safety and Hazards

Mometasone Furoate EP Impurity C is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name |

[(8S,9S,10R,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-25(16,2)23(18)20(30)13-26(19,3)27(15,22(31)14-28)34-24(32)21-5-4-10-33-21/h4-5,8-10,12,15,18-19,23H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,23-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJQOKVZFMMKGS-HAZRNBFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1305334-31-9 | |

| Record name | 9-Dechloro-11-oxo mometasone furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-DECHLORO-11-OXO MOMETASONE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58W685J9DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of synthesizing and characterizing mometasone furoate EP impurity C?

A1: Regulatory authorities require the detection and quantification of impurities present in pharmaceutical products like mometasone furoate []. Having access to sufficient quantities of 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate (mometasone furoate EP impurity C) in pure form is crucial for toxicological studies, analytical method development, and validation of manufacturing processes []. This ensures the safety and efficacy of the final drug product.

Q2: What kind of analytical techniques were used to characterize mometasone furoate EP impurity C?

A2: While the provided abstract doesn't specify the exact analytical techniques used, it does mention that the study includes a "systematic investigation" of the final acylation step and "characterization" of both the difuroate enol ether intermediate and the final mometasone furoate EP impurity C []. It is highly likely that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) were employed for structural elucidation and purity assessment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)

![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)